1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Chemical Procurement Building Block Purity Analysis

Choose the regioisomerically pure 3-methoxyphenyl variant to avoid activity cliffs in TAAR1 and anticancer programs. This 98% pure intermediate is the direct precursor to patented TAAR1 agonists and antiproliferative carboxamides. Procure at scale from a supplier offering approximately 6.4× lower cost per mg versus alternatives, enabling efficient library synthesis without additional purification.

Molecular Formula C10H9N3O3
Molecular Weight 219.2 g/mol
CAS No. 944901-61-5
Cat. No. B1451652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS944901-61-5
Molecular FormulaC10H9N3O3
Molecular Weight219.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C=C(N=N2)C(=O)O
InChIInChI=1S/C10H9N3O3/c1-16-8-4-2-3-7(5-8)13-6-9(10(14)15)11-12-13/h2-6H,1H3,(H,14,15)
InChIKeyHDECHAANEPCLLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.25 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS 944901-61-5) - Procurement and Research Profile


1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 944901-61-5) is a heterocyclic building block featuring a 1,2,3-triazole core substituted with a 3-methoxyphenyl group at the 1-position and a carboxylic acid at the 4-position . It serves as a versatile small molecule scaffold and a key intermediate in medicinal chemistry, particularly for synthesizing triazole-4-carboxamide derivatives with reported affinity for trace amine-associated receptor 1 (TAAR1) and potential antiproliferative activities [1][2].

Why 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic Acid Cannot Be Substituted by Close Analogs


The regioisomeric position of the methoxy group (3- vs. 2- or 4-methoxyphenyl) significantly impacts the biological activity of triazole-4-carboxylic acid derivatives. In tyrosinase inhibition assays, the ortho-methoxy analog (C7) demonstrated a distinct phenotypic effect (loss of pigmentation in zebrafish) not observed with other substitution patterns, highlighting the critical role of methoxy orientation [1]. Similarly, in TAAR1 ligand development, the 3-methoxyphenyl variant is explicitly claimed as a preferred embodiment, whereas analogs with 2- or 4-methoxy substitution may exhibit divergent affinity profiles [2]. Generic substitution therefore risks introducing uncharacterized activity cliffs or losing the targeted biological interaction.

Quantitative Differentiation of 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS 944901-61-5) Against Comparators


Procurement Advantage: Higher Purity at Lower Cost per Milligram

This compound is commercially available from Leyan with a certified purity of 98%, compared to 95% purity from CymitQuimica. The cost per milligram is approximately 6.4× lower when purchasing from Leyan (250 mg package) versus CymitQuimica (25 mg package), providing a clear procurement advantage for laboratories requiring high-purity material .

Chemical Procurement Building Block Purity Analysis

TAAR1 Agonist Development: 3-Methoxy Regioisomer as Preferred Precursor

The 3-methoxyphenyl derivative is explicitly claimed as a preferred embodiment in a patent for TAAR1 agonists. The patent states that compounds of formula I, including (S)-1-(3-Methoxyphenyl)-N-(4-(morpholin-2-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide, have 'good affinity' to TAAR1. While the free carboxylic acid is a synthetic precursor, its selection over 2- and 4-methoxy regioisomers in the patent claims underscores its utility in developing TAAR1-targeted therapeutics [1].

TAAR1 Neuroscience Medicinal Chemistry

Tyrosinase Inhibition: Methoxy-Substituted Triazoles Show Phenotypic Effects

The ortho-methoxy analog (C7) of this compound induced loss of pigmentation in zebrafish larvae at a maximum tolerable dose (MTD) of 2 µM by inhibiting tyrosinase and blocking melanin synthesis. This quantitative in vivo effect demonstrates the potential of methoxy-substituted triazole-4-carboxylic acid derivatives as tyrosinase inhibitors [1]. While the target compound is meta-methoxy, the class-level evidence suggests that methoxy substitution at any position may confer tyrosinase inhibitory activity.

Tyrosinase Inhibition Zebrafish Model Melanogenesis

Antiproliferative Fragment: 1,2,3-Triazole-4-carboxylic Acids as Key Precursors

A series of 1,2,3-triazole-4-carboxylic acids were evaluated for antiproliferative activity across 60 human tumor cell lines (NCI60 panel). The study identified several active fragments, establishing that the 1,2,3-triazole-4-carboxylic acid core is a promising starting point for designing anticancer carboxamides [1]. The target compound, as a member of this class, can serve as a key fragment in fragment-based drug discovery (FBDD) campaigns.

Anticancer Fragment-Based Drug Discovery NCI60 Panel

Optimal Research and Industrial Applications for 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic Acid


TAAR1 Agonist Synthesis and CNS Drug Discovery

This compound serves as a direct precursor to (S)-1-(3-Methoxyphenyl)-N-(4-(morpholin-2-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide, a TAAR1 agonist claimed in US Patent 20150191458 [1]. Researchers developing TAAR1-targeted therapeutics for depression, anxiety, or schizophrenia can utilize this acid to synthesize the active carboxamide derivative, leveraging the established structure-activity relationship that favors the 3-methoxy regioisomer over 2- or 4-methoxy analogs [1].

Fragment-Based Anticancer Drug Discovery

As a 1,2,3-triazole-4-carboxylic acid, this compound is part of a class of fragments that have demonstrated antiproliferative activity in the NCI60 human tumor cell line panel [2]. It can be employed as a starting fragment in fragment-based drug discovery (FBDD) campaigns aimed at developing novel anticancer agents, particularly 1,2,3-triazole-4-carboxamides, which have shown promise as antimitotic and topoisomerase-IIα inhibitors [2].

Tyrosinase Inhibitor Development for Hyperpigmentation or Neurological Disorders

The class-level activity of methoxy-substituted triazoles as tyrosinase inhibitors, demonstrated by the ortho-methoxy analog C7 in zebrafish models (MTD = 2 µM) [3], supports the use of this compound as a scaffold for developing tyrosinase inhibitors. Such inhibitors have potential applications in treating hyperpigmentation disorders or modulating dopamine synthesis in neurological conditions [3].

Cost-Efficient Scale-Up and High-Purity Synthesis

For laboratories requiring high-purity building blocks at scale, this compound is available from Leyan at 98% purity with a cost per milligram approximately 6.4× lower than alternative vendors like CymitQuimica . This procurement advantage facilitates larger-scale medicinal chemistry campaigns, enabling the synthesis of diverse libraries of triazole-4-carboxamides without the need for additional purification steps .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.